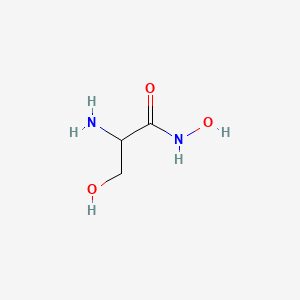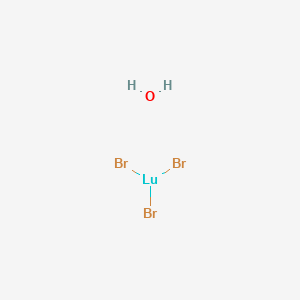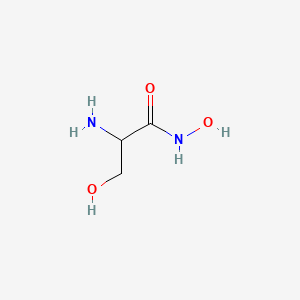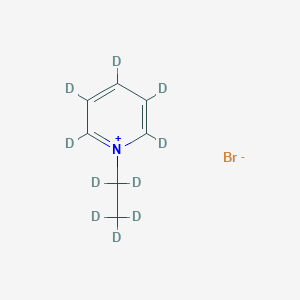
L-Histidine Hydrochloride Hydrate 13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine Hydrochloride Hydrate 13C6: is a stable isotope-labeled compound of L-Histidine hydrochloride hydrate. This compound is labeled with carbon-13 (13C) at six positions, making it useful for various scientific research applications. L-Histidine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The hydrochloride hydrate form enhances its solubility and stability, making it suitable for laboratory and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine Hydrochloride Hydrate 13C6 involves the incorporation of carbon-13 isotopes into the L-Histidine molecule. The starting materials, L-Histidine and hydrochloric acid, are mixed in deionized water in a 1:1 molar ratio and continuously stirred for around two hours to produce the desired chemical . The reaction conditions are carefully controlled to ensure the incorporation of the carbon-13 isotopes at the specified positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced equipment to ensure the consistent incorporation of carbon-13 isotopes. The final product is purified and crystallized to obtain the desired compound with high isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions: L-Histidine Hydrochloride Hydrate 13C6 undergoes various chemical reactions, including:
Oxidation: The imidazole ring in L-Histidine can be oxidized to form imidazolone derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Imidazolone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted histidine derivatives.
Applications De Recherche Scientifique
Chemistry: L-Histidine Hydrochloride Hydrate 13C6 is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of proteins and peptides. The carbon-13 labeling provides detailed information about the molecular environment and interactions.
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme mechanisms. The stable isotope labeling allows for precise tracking of metabolic intermediates and products.
Medicine: this compound is used in medical research to study the metabolism of histidine and its role in various diseases. It is also used in the development of diagnostic tools and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. Its stable isotope labeling is valuable for quality control and process optimization.
Mécanisme D'action
L-Histidine Hydrochloride Hydrate 13C6 exerts its effects through various molecular targets and pathways. As an amino acid, it is involved in protein synthesis and serves as a precursor for the synthesis of histamine, a vital neurotransmitter. The carbon-13 labeling allows for detailed studies of its metabolic pathways and interactions with enzymes and other biomolecules .
Comparaison Avec Des Composés Similaires
L-Histidine Hydrochloride Hydrate 15N3: Labeled with nitrogen-15 isotopes.
L-Histidine Hydrochloride Hydrate 13C6,15N3: Labeled with both carbon-13 and nitrogen-15 isotopes.
L-Histidine Hydrochloride Hydrate (unlabeled): The standard form without isotopic labeling.
Uniqueness: this compound is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The isotopic labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C6H12ClN3O3 |
|---|---|
Poids moléculaire |
215.59 g/mol |
Nom IUPAC |
(2S)-2-amino-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1;; |
Clé InChI |
CMXXUDSWGMGYLZ-NHMLGGAVSA-N |
SMILES isomérique |
[13CH]1=[13C](N[13CH]=N1)[13CH2][13C@@H]([13C](=O)O)N.O.Cl |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)










